Germanium nitride Germanium nitride Germanium Nitride is used as a water-insoluble gate dielectric film in metal oxide semiconductor field effect transistor with germanium channel. It is used in etchant formulation, which was originally developed for silicon oxynitride. It can be applied in passivation layers to various germanium-based semiconductor devices.

Brand Name: Vulcanchem
CAS No.: 12065-36-0
VCID: VC20960088
InChI: InChI=1S/Ge3N4/c4-1-7(2-5)3-6
SMILES: N#[Ge]N([Ge]#N)[Ge]#N
Molecular Formula: Ge3N4
Molecular Weight: 273.9 g/mol

Germanium nitride

CAS No.: 12065-36-0

Cat. No.: VC20960088

Molecular Formula: Ge3N4

Molecular Weight: 273.9 g/mol

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Germanium nitride - 12065-36-0

Specification

Description Germanium Nitride is used as a water-insoluble gate dielectric film in metal oxide semiconductor field effect transistor with germanium channel. It is used in etchant formulation, which was originally developed for silicon oxynitride. It can be applied in passivation layers to various germanium-based semiconductor devices.

CAS No. 12065-36-0
Molecular Formula Ge3N4
Molecular Weight 273.9 g/mol
Standard InChI InChI=1S/Ge3N4/c4-1-7(2-5)3-6
Standard InChI Key BIXHRBFZLLFBFL-UHFFFAOYSA-N
SMILES N#[Ge]N([Ge]#N)[Ge]#N
Canonical SMILES N#[Ge]N([Ge]#N)[Ge]#N

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